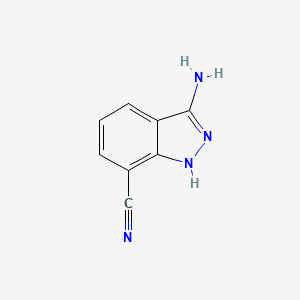

3-Amino-1H-indazole-7-carbonitrile

CAS No.: 1137451-25-2

Cat. No.: VC2285270

Molecular Formula: C8H6N4

Molecular Weight: 158.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1137451-25-2 |

|---|---|

| Molecular Formula | C8H6N4 |

| Molecular Weight | 158.16 g/mol |

| IUPAC Name | 3-amino-1H-indazole-7-carbonitrile |

| Standard InChI | InChI=1S/C8H6N4/c9-4-5-2-1-3-6-7(5)11-12-8(6)10/h1-3H,(H3,10,11,12) |

| Standard InChI Key | YXHCJGVHKGTEFH-UHFFFAOYSA-N |

| SMILES | C1=CC(=C2C(=C1)C(=NN2)N)C#N |

| Canonical SMILES | C1=CC(=C2C(=C1)C(=NN2)N)C#N |

Introduction

Chemical Structure and Properties

Structural Identification and Classification

3-Amino-1H-indazole-7-carbonitrile is an indazole derivative featuring an amino substituent at position 3 and a nitrile (cyano) group at position 7 of the indazole ring system. The indazole core itself consists of a benzene ring fused with a pyrazole ring, creating a bicyclic heterocyclic structure. This compound belongs to the broader class of azaindoles and indazoles, which have garnered significant attention in pharmaceutical research due to their versatile biological activities. The presence of the amino group at position 3 makes this compound particularly interesting as a potential pharmacophore, as 3-amino indazoles have demonstrated various biological activities in previous research contexts. The nitrile group at position 7 introduces additional functionality that can be leveraged for further chemical transformations or may contribute to specific biological interactions.

Structural Characteristics and Reactivity

The structural characteristics of 3-Amino-1H-indazole-7-carbonitrile include several key reactive centers that influence its chemical behavior. The amino group at position 3 is a nucleophilic site that can participate in various reactions, including acylation, alkylation, and condensation reactions. This primary amine functionality makes the compound useful for generating amide derivatives, which are common modifications in medicinal chemistry optimization. The cyano group at position 7 introduces electrophilic character and can be hydrolyzed to carboxylic acid or reduced to primary amine, offering versatile synthetic handles for structural elaboration. Additionally, the indazole N-H bond represents another reactive site, allowing for N-substitution reactions that can modify the compound's physicochemical properties .

The 1H-indazole core itself demonstrates amphoteric character, with the nitrogen atoms capable of acting as both H-bond acceptors and the N-H functioning as an H-bond donor. This amphoteric nature contributes to the compound's ability to interact with various biological targets. The aromatic system provides π-stacking capabilities, which can be important for binding to protein targets containing aromatic amino acid residues. The combination of these structural features makes 3-Amino-1H-indazole-7-carbonitrile a versatile scaffold for medicinal chemistry explorations and structural modifications .

Synthetic Methodologies

General Approaches to Indazole Synthesis

Specific Synthesis of 3-Amino-1H-indazole-7-carbonitrile

Biological Activities and Applications

Research Applications

3-Amino-1H-indazole-7-carbonitrile and similar indazole derivatives serve important functions in chemical and pharmaceutical research. The compound is primarily marketed for research use only, as indicated in the source material, highlighting its role as a tool in scientific investigation rather than a direct therapeutic agent. In medicinal chemistry research, such compounds often serve as intermediates or building blocks for constructing more complex molecules with targeted biological activities. The distinctive substitution pattern of 3-Amino-1H-indazole-7-carbonitrile, with functional groups at positions 3 and 7, provides opportunities for selective chemical modifications and structure-activity relationship studies.

The cyano group at position 7 can serve as a useful synthetic handle for further transformations, including hydrolysis to carboxylic acids, reduction to amines, or conversion to other functional groups such as tetrazoles. These transformations can be leveraged to create compound libraries for biological screening or to optimize the properties of lead compounds in drug discovery programs. Additionally, the indazole core itself represents a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds and approved drugs. Research on compounds like 3-Amino-1H-indazole-7-carbonitrile contributes to expanding the chemical space around this valuable heterocyclic scaffold .

Physical Data and Characterization

Analytical Data and Identification

Analytical characterization of 3-Amino-1H-indazole-7-carbonitrile is essential for confirming its identity and purity. The compound can be identified and characterized using various spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, would reveal the characteristic signals corresponding to the aromatic protons of the indazole ring, the amino group protons, and the carbon atoms, including the distinctive cyano carbon. Mass spectrometry would confirm the molecular weight of 158.16 g/mol and provide fragmentation patterns characteristic of the indazole structure with amino and cyano substituents. Infrared (IR) spectroscopy would show characteristic absorption bands for the N-H stretching of the amino and indazole N-H groups, as well as the distinctive C≡N stretching band of the nitrile group, typically appearing around 2200-2300 cm-1.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be used to assess the purity of the compound and to monitor reactions involving this molecule. X-ray crystallography, if crystals of suitable quality can be obtained, would provide definitive confirmation of the three-dimensional structure, including bond lengths, angles, and the spatial arrangement of the amino and cyano groups relative to the indazole plane. These analytical techniques collectively provide a comprehensive characterization of the compound, ensuring its identity and quality for research applications .

Comparative Data Table

Table 1 presents a comparative analysis of 3-Amino-1H-indazole-7-carbonitrile with structurally related compounds, highlighting similarities and differences in their physical and chemical properties.

| Property | 3-Amino-1H-indazole-7-carbonitrile | 3-Bromo-1H-indazole-7-carbonitrile | 7-Bromo-4-chloro-1H-indazol-3-amine |

|---|---|---|---|

| CAS Number | 1137451-25-2 | 945762-00-5 | Not provided in search results |

| Molecular Formula | C₈H₆N₄ | C₈H₄BrN₃ | C₇H₅BrClN₃ |

| Molecular Weight | 158.16 g/mol | 222.04 g/mol | Not provided in search results |

| Structure | Indazole with 3-amino and 7-cyano | Indazole with 3-bromo and 7-cyano | Indazole with 3-amino, 4-chloro, and 7-bromo |

| Standard InChI | InChI=1S/C8H6N4/c9-4-5-2-1-3-6-7(5)11-12-8(6)10/h1-3H,(H3,10,11,12) | InChI=1S/C8H4BrN3/c9-8-6-3-1-2-5(4-10)7(6)11-12-8/h1-3H,(H,11,12) | Not provided in search results |

| InChIKey | YXHCJGVHKGTEFH-UHFFFAOYSA-N | MRGZUAUMTMLMTE-UHFFFAOYSA-N | Not provided in search results |

| SMILES | C1=CC(=C2C(=C1)C(=NN2)N)C#N | C1=CC2=C(NN=C2C(=C1)C#N)Br | Not provided in search results |

| Boiling Point | Not provided in search results | 425.3 °C at 760 mmHg | Not provided in search results |

| Density | Not provided in search results | 1.85 g/cm³ | Not provided in search results |

| Application | Research use in pharmaceutical development | Research use in organic synthesis | Fragment for synthesis of Lenacapavir (HIV treatment) |

This comparative analysis illustrates the structural similarities and differences between these related indazole compounds, highlighting how small changes in substitution patterns can significantly affect physical properties and potential applications .

Chemical Reactivity Profile

The chemical reactivity of 3-Amino-1H-indazole-7-carbonitrile is determined by its functional groups and heterocyclic core structure. The primary amine at position 3 is a nucleophilic center that can participate in various reactions, including acylation to form amides, alkylation to form secondary or tertiary amines, and condensation reactions with carbonyl compounds. These transformations can be leveraged to create more complex derivatives or to introduce additional functionality. The cyano group at position 7 is an electron-withdrawing group that can undergo various transformations, including hydrolysis to carboxylic acid under acidic or basic conditions, reduction to a primary amine using appropriate reducing agents, or conversion to tetrazole through cycloaddition reactions with azides .

The indazole N-H bond represents another reactive site, allowing for N-substitution reactions that can modify the compound's properties. Alkylation or acylation of this position can affect the compound's solubility, lipophilicity, and hydrogen-bonding capabilities. The aromatic system can undergo electrophilic aromatic substitution reactions, although these may be influenced by the electronic effects of the existing substituents. The amino group activates the ring toward electrophilic attack, while the cyano group has a deactivating effect. Understanding these reactivity patterns is essential for designing synthetic routes to more complex derivatives and for predicting potential metabolic transformations in biological systems .

Related Compounds and Derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume